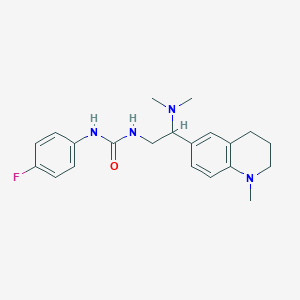
1-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C21H27FN4O and its molecular weight is 370.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Research has shown that certain analogues of the tetrahydroquinoline class, which share structural similarities with the compound , exhibit potent anticancer properties. These compounds are known to target topoisomerase I, an enzyme crucial for DNA replication and transcription in cancer cells, indicating a potential for therapeutic applications in oncology. One study highlighted the synthesis of 11H-Isoquino[4,3-c]cinnolin-12-ones, which demonstrated notable cytotoxic activity against various cancer cell lines, including non-estrogen responsive breast tumor cells, through topoisomerase I-targeting mechanism (Ruchelman et al., 2004).
Antimicrobial and Antiviral Properties
Compounds with tetrahydroquinoline and related structures have been evaluated for their antimicrobial and antiviral activities. For instance, derivatives of 3,4-dihydroquinazolin-4-one showed antimicrobial effects, offering potential utility in treating infections caused by resistant bacteria and viruses. This underscores the versatility of such compounds in contributing to the development of new antimicrobial agents (El-zohry & Abd-Alla, 2007).
Neurological Applications
The structural analogues of the compound have also been explored for their effects on neurological conditions, such as Alzheimer’s disease. For instance, specific derivatives were investigated for their ability to bind to neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, offering insights into diagnostic and therapeutic avenues for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Fluorescent Probes for Biological Studies
Certain derivatives have been developed into fluorescent probes for biological research, demonstrating utility in monitoring pH changes in biological systems. These probes can facilitate the investigation of cellular processes in real-time, providing valuable tools for biomedical research and diagnostic applications (Zhang et al., 2011).
Cancer Research through Tyrosine Kinase Inhibition
Additionally, quinazolinone-based derivatives, closely related to the compound of interest, have been synthesized and evaluated for their potential as dual inhibitors of VEGFR-2 and EGFR tyrosine kinases. These enzymes are critical in cancer development and progression, suggesting the compound's derivatives could serve as effective anti-cancer agents (Riadi et al., 2021).
特性
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4O/c1-25(2)20(14-23-21(27)24-18-9-7-17(22)8-10-18)16-6-11-19-15(13-16)5-4-12-26(19)3/h6-11,13,20H,4-5,12,14H2,1-3H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZCRWQKHUFHOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)F)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
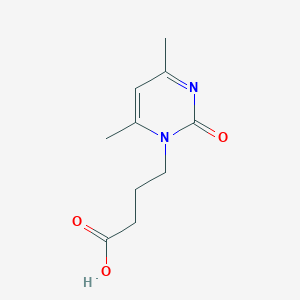
![2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2362903.png)
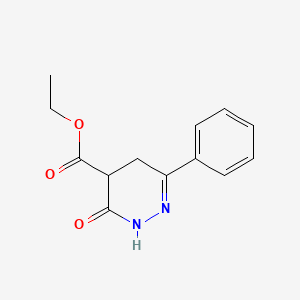
![N-(3,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2362905.png)
![4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362907.png)
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2362908.png)
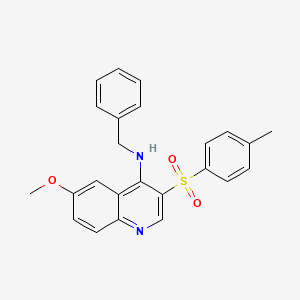
![N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-[ethyl(prop-2-yn-1-yl)amino]-N-phenylpropanamide](/img/structure/B2362910.png)
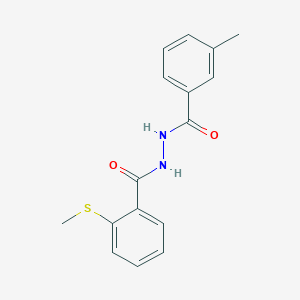
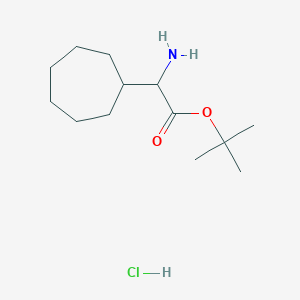
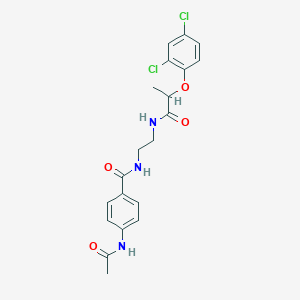
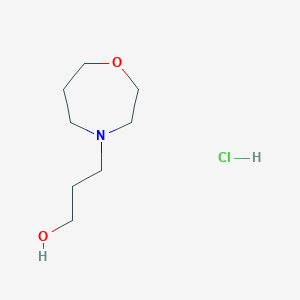
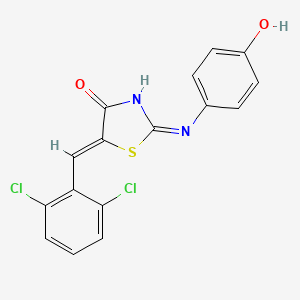
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2362920.png)
